molecular formula C15H21N5O3S B2597723 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide CAS No. 2097918-11-9

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide

Cat. No.: B2597723
CAS No.: 2097918-11-9
M. Wt: 351.43
InChI Key: QTZDGPSMUJTSHB-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative featuring a tetrahydroquinazoline core linked to a dimethyl-substituted oxazole moiety. The dimethylamino group at position 2 of the quinazoline ring and the sulfonamide linkage are critical for its binding affinity to biological targets, such as ATP-binding pockets in kinases .

Properties

IUPAC Name

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O3S/c1-9-14(10(2)23-18-9)24(21,22)19-12-5-6-13-11(7-12)8-16-15(17-13)20(3)4/h8,12,19H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZDGPSMUJTSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2CCC3=NC(=NC=C3C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide typically involves multiple steps:

    Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

    Construction of the Oxazole Ring: The oxazole ring is formed through cyclization reactions involving appropriate precursors, such as α-haloketones and amides.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinazoline ring, potentially leading to the formation of dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, this compound might be explored for its therapeutic potential. Its structural features suggest it could interact with biological targets involved in various diseases, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound’s closest structural analogs include sulfonamide derivatives with imidazothiazole or quinazoline cores. Below is a comparative analysis based on enzymatic inhibition data, docking studies, and structural features:

Compound Name / ID Core Structure IC50 (μM) Key Functional Groups Target Relevance
Target Compound Tetrahydroquinazoline-oxazole Not reported Dimethylamino, sulfonamide Kinase/Enzyme inhibition (hypothesized)
6-(4-(Methylsulfonyl)phenyl)imidazo[2,1-b]thiazole (Compound 5) Imidazothiazole 1.4 Methylsulfonyl phenyl COX-2/kinase inhibition
N,N-Dimethyl analog (Compound 6a) Imidazothiazole 1.2 N,N-dimethyl, methylsulfonyl phenyl Enhanced binding affinity

Key Findings

Enzymatic Inhibition: Compound 6a (IC50 = 1.2 μM) outperforms its non-dimethylated analog (Compound 5, IC50 = 1.4 μM) in enzymatic assays, highlighting the importance of the dimethylamino group in enhancing target binding . The target compound’s tetrahydroquinazoline core may offer improved steric compatibility with hydrophobic enzyme pockets compared to imidazothiazole derivatives, though experimental validation is needed.

Docking Studies :

  • Molecular docking of Compound 6a reveals strong interactions with catalytic residues (e.g., hydrogen bonding with Lys68 and hydrophobic interactions with Val76 in COX-2), suggesting a similar binding mode for the target compound due to shared sulfonamide and aromatic motifs .

The 3,5-dimethyloxazole group may enhance metabolic stability compared to methylsulfonylphenyl groups in analogs.

Biological Activity

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide is a compound of significant interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes a tetrahydroquinazoline core and an oxazole moiety. Its molecular formula is C18H24N4O3SC_{18}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 368.47 g/mol. The presence of the dimethylamino group enhances its solubility and biological activity.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit notable antimicrobial properties. In a study evaluating various oxazole compounds, several demonstrated effective inhibition against fungal and bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some related oxazole derivatives are summarized in Table 1.

Table 1: MIC Values of Oxazole Derivatives Against Fungal Strains

CompoundCandida albicansCandida tropicalisAspergillus niger
111.6 µg/ml3.2 µg/ml1.6 µg/ml
120.8 µg/ml3.2 µg/ml0.8 µg/ml

These results suggest that compounds similar to this compound may possess comparable antimicrobial efficacy.

Anticancer Activity

In addition to antimicrobial properties, sulfonamide derivatives have been investigated for their anticancer potential. A study highlighted that certain sulfonamide compounds exhibited significant cytotoxicity against various human tumor cell lines including HL-60 and BGC-823. The correlation between antifungal and anticancer activities suggests a multifaceted mechanism of action for these compounds.

Table 2: Antitumor Activity of Sulfonamide Derivatives

CompoundCell LineEC50 (µg/mL)
4A(10)HL-602.12
4A(11)BGC-8233.66
4B(3)Bel-74022.43

This table illustrates the promising antitumor activity associated with sulfonamide derivatives.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in microbial metabolism.
  • Cell Membrane Disruption : The interaction with microbial cell membranes may lead to increased permeability and cell death.
  • DNA Interference : Some derivatives have demonstrated the ability to intercalate into DNA strands, disrupting replication processes.

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

  • Singh et al. (2019) synthesized substituted oxazoles and evaluated their antibacterial potential against various strains including Staphylococcus aureus and Escherichia coli. Results indicated significant growth inhibition compared to standard antibiotics.
  • Shamsuzzaman et al. explored a series of oxazole derivatives for their antimicrobial properties using disk diffusion assays against common bacterial strains.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, including condensation of sulfonamide precursors with heterocyclic amines. For example, analogous sulfonamide syntheses use reflux conditions with glacial acetic acid as a catalyst and ethanol as a solvent . Optimization can employ Design of Experiments (DoE) to minimize trial-and-error, focusing on variables like temperature, solvent polarity, and catalyst concentration. Statistical methods (e.g., factorial design) are critical for identifying optimal yields .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodology : High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT) are essential for confirming molecular weight and functional groups. For example, sulfonamide derivatives with oxazole rings are validated via ¹H NMR peaks at δ 2.1–2.5 ppm (dimethyl groups) and δ 7.0–8.0 ppm (aromatic protons) . Purity assessment requires HPLC with UV detection or LC-MS to identify byproducts.

Q. How does the sulfonamide group influence the compound’s physicochemical properties?

  • Methodology : The sulfonamide moiety enhances solubility via hydrogen bonding and affects logP values, critical for bioavailability. Computational tools like COSMO-RS predict solubility in aqueous buffers, while differential scanning calorimetry (DSC) evaluates thermal stability .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding affinity?

  • Methodology : Quantum mechanical calculations (e.g., DFT) optimize the tetrahydroquinazolin-oxazole scaffold’s geometry. Molecular docking (AutoDock Vina, Schrödinger) identifies key interactions (e.g., hydrogen bonds with kinase active sites). For instance, ICReDD’s reaction path search methods integrate computational predictions with experimental validation to prioritize derivatives .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodology : Discrepancies may arise from assay variability (e.g., cell line differences, ATP concentrations in kinase assays). Validate results using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based viability assays). Meta-analyses of raw data (e.g., pIC₅₀ distributions) and stringent controls (e.g., Z’-factor validation) improve reproducibility .

Q. How can structure-activity relationship (SAR) studies be systematically designed for this compound?

  • Methodology : Use fragment-based approaches to modify substituents on the tetrahydroquinazolin and oxazole moieties. For example, replacing dimethylamino with morpholine alters basicity and logD, while methyl groups on oxazole modulate steric effects. High-throughput screening (HTS) with a 96-well plate format accelerates SAR profiling .

Q. What experimental frameworks assess the compound’s stability under physiological conditions?

  • Methodology : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress with H₂O₂, photolysis) followed by LC-MS to identify degradation pathways. Accelerated stability testing (40°C/75% RH) over 4–6 weeks predicts shelf-life. Pharmacopeial guidelines (e.g., ICH Q1A) standardize protocols .

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